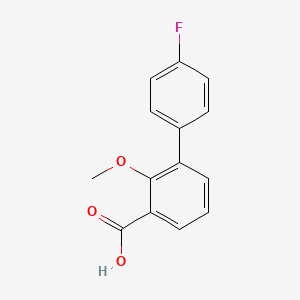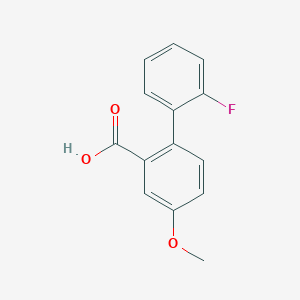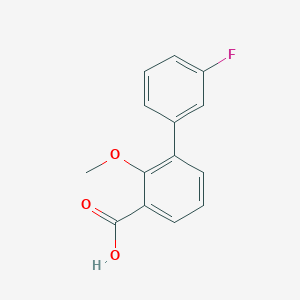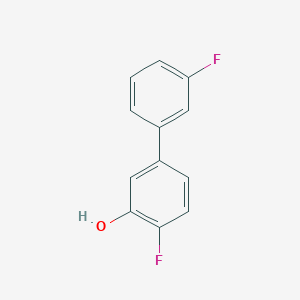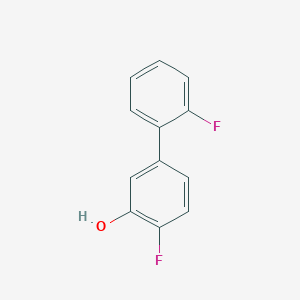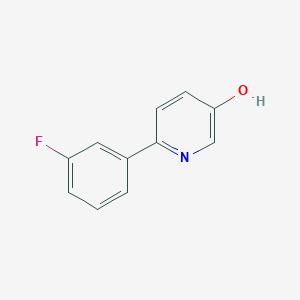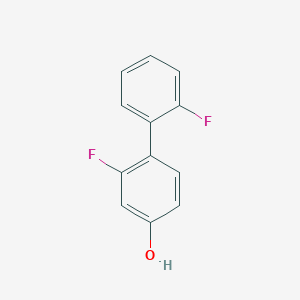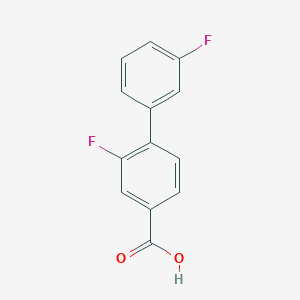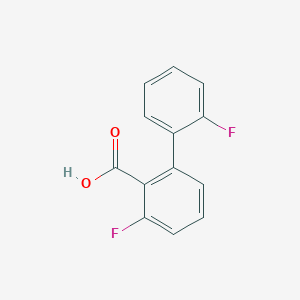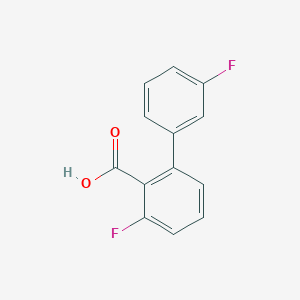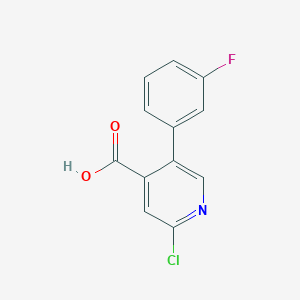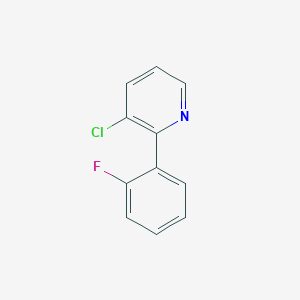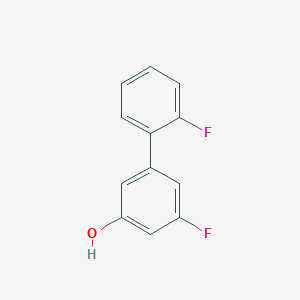
5-(2-Fluorophenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluorophenyl)-3-fluorophenol, 95% (abbreviated as 5-FPF-3-FP) is a fluorinated phenol compound. It is a colorless, odorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. It is a low-toxicity compound with a wide range of industrial and scientific applications. 5-FPF-3-FP has been used in the synthesis of a variety of organic compounds and has been studied for its potential applications in medicine, agriculture, and other fields.
Aplicaciones Científicas De Investigación
5-(2-Fluorophenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It has also been studied for its potential applications in medicine, agriculture, and other fields. In medicine, 5-(2-Fluorophenyl)-3-fluorophenol, 95% has been studied for its potential use as an anti-inflammatory agent and for its potential ability to inhibit the growth of certain cancer cells. In agriculture, it has been studied for its potential use as a herbicide and insecticide.
Mecanismo De Acción
The exact mechanism of action of 5-(2-Fluorophenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is believed that the compound has a direct effect on the cells of the body, leading to changes in the cell's metabolism and other biochemical processes. It is also believed that the compound may interact with certain proteins and enzymes, leading to changes in the cell's structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-3-fluorophenol, 95% are not yet fully understood. However, it is believed that the compound may have anti-inflammatory, anti-cancer, and insecticidal activities. In addition, it may have a direct effect on the cell's metabolism and other biochemical processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 5-(2-Fluorophenyl)-3-fluorophenol, 95% for lab experiments include its low toxicity, its wide range of industrial and scientific applications, and its ability to be synthesized by a variety of methods. The limitations of 5-(2-Fluorophenyl)-3-fluorophenol, 95% include its relatively low solubility in water and its potential for toxicity if not handled properly.
Direcciones Futuras
Future research on 5-(2-Fluorophenyl)-3-fluorophenol, 95% should focus on further elucidating its mechanism of action, exploring its potential applications in medicine and agriculture, and studying its potential toxicity. In addition, further research should be conducted to identify potential uses for the compound in industrial and scientific applications. Finally, further research should be conducted to identify potential synergistic effects when 5-(2-Fluorophenyl)-3-fluorophenol, 95% is used in combination with other compounds.
Métodos De Síntesis
5-(2-Fluorophenyl)-3-fluorophenol, 95% can be synthesized by a variety of methods, including direct fluorination of phenol, fluorination of phenol derivatives, and the reaction of 2-fluorophenol and 3-fluorophenol. Direct fluorination of phenol involves the reaction of phenol with fluorination reagents such as bromine trifluoride, chlorine trifluoride, and sulfur tetrafluoride. The reaction of 2-fluorophenol and 3-fluorophenol involves the reaction of the two compounds in the presence of a base, such as potassium hydroxide.
Propiedades
IUPAC Name |
3-fluoro-5-(2-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLRXHGSMFOAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673369 |
Source


|
| Record name | 2',5-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-3-fluorophenol | |
CAS RN |
1214345-59-1 |
Source


|
| Record name | 2',5-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


